8-sec-Butylamino-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione

Beschreibung

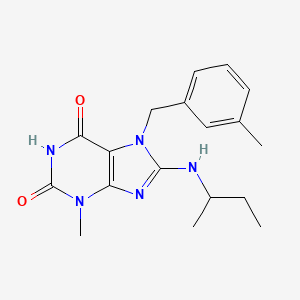

8-sec-Butylamino-3-methyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione is a xanthine derivative with a purine-2,6-dione core. Its structure features:

- 3-methyl substitution at the N3 position.

- 7-(3-methylbenzyl) group, providing steric bulk and lipophilicity.

- 8-sec-butylamino substituent, a branched alkyl chain that may influence receptor binding and pharmacokinetics.

This compound belongs to a class of molecules explored for diverse therapeutic applications, including antiviral and cardiovascular activities, due to their structural resemblance to adenosine receptor ligands and enzyme inhibitors .

Eigenschaften

IUPAC Name |

8-(butan-2-ylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-5-12(3)19-17-20-15-14(16(24)21-18(25)22(15)4)23(17)10-13-8-6-7-11(2)9-13/h6-9,12H,5,10H2,1-4H3,(H,19,20)(H,21,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUAYSLPUYOTLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural analogs of this compound vary primarily at the 7-position (benzyl/alkyl substituents) and 8-position (amino/alkyl/sulfanyl groups). Below is a comparative analysis based on substituents, physicochemical properties, and biological activities:

Table 1: Structural and Functional Comparison

*Calculated molecular weight based on formula C₁₉H₂₅N₅O₂.

Key Observations:

Hydroxy-piperazinyl groups () introduce polarity, favoring cardiovascular activity .

8-Substituent Effects: sec-Butylamino (target) vs. 2-hydroxyethylamino (F0886-0080): Bulkier sec-butyl may reduce metabolic clearance but could sterically hinder target binding. 3-Aminopiperidin-1-yl (BI 1356) confers high DPP-4 affinity due to its basic nitrogen and spatial orientation .

Biological Activities: Antiarrhythmic activity correlates with 8-morpholin-4-yl-ethylamino and 7-hydroxy-piperazinyl groups () .

Table 2: Physicochemical Data from Synthesized Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.